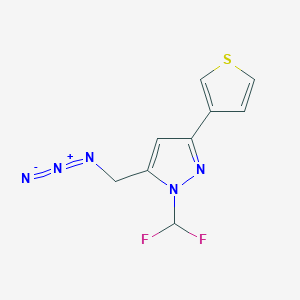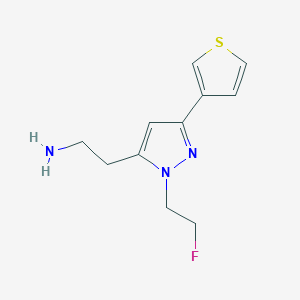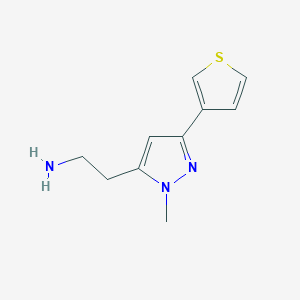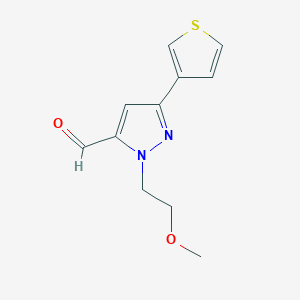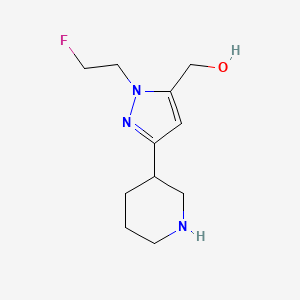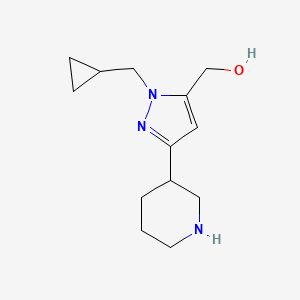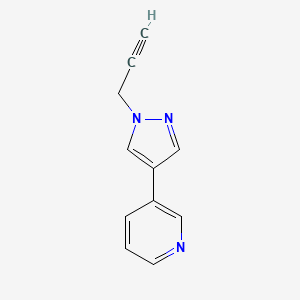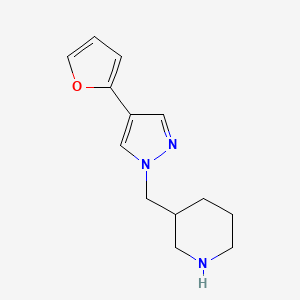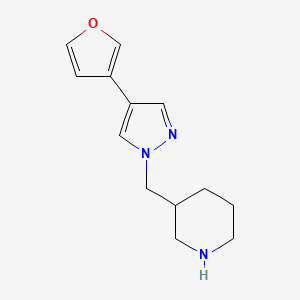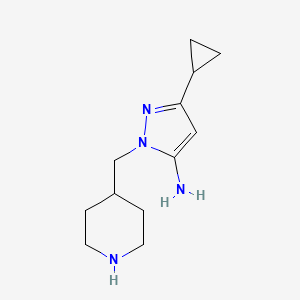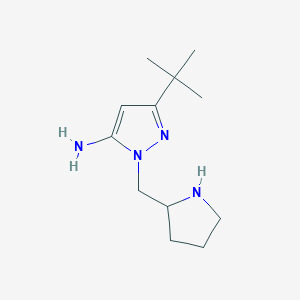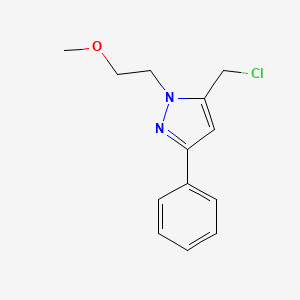
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
A series of trichloromethylated-4, 5-dihydro-1H-pyrazoles, closely related to the specified compound, has been studied for their molecular structure using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies help in understanding the molecular configuration and stability of such compounds (Bonacorso et al., 1999).
Synthesis Methodologies
Research on pyrazoles has focused on developing flexible synthesis methods for compounds with different functionalized substituents. This includes synthesizing pyrazoles with varying alkyl and aryl substituents, which are crucial for designing ligands with specific properties (Grotjahn et al., 2002).
Synthesis and Characterization
The synthesis and characterization of new pyrazoline compounds, including 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones, have been reported. These studies are significant for understanding the chemical properties and potential applications of these compounds (Ergença et al., 2001).
Antibacterial Activity
Studies have been conducted on the synthesis and antibacterial activity of pyrazole derivatives, highlighting their potential in antimicrobial applications. This includes investigating the efficacy of these compounds against various bacterial strains (Rai et al., 2009).
Versatile Precursors for Synthesis
Research has explored brominated trihalomethylenones as precursors for synthesizing a range of pyrazole derivatives. This includes the synthesis of compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the versatility of these precursors in chemical synthesis (Martins et al., 2013).
Annular Tautomerism Studies
The study of annular tautomerism in NH-pyrazoles provides insight into the structural dynamics of these compounds. Understanding tautomerism is essential for applications where molecular stability and configuration are critical (Cornago et al., 2009).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-17-8-7-16-12(10-14)9-13(15-16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVDBKSGMBRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


